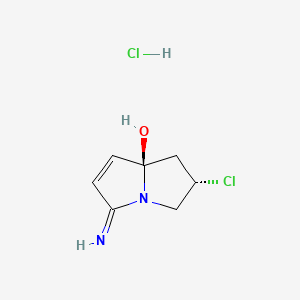

Clazamycin A hydrochloride

Description

The exact mass of the compound (2S-trans)-2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRBZSNRJFNVLC-KQBMADMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71743-75-4 | |

| Record name | Clazamycin A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071743754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLAZAMYCIN A-HCL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Clindamycin Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic with a long history of clinical use against a variety of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations against certain susceptible organisms. This technical guide provides an in-depth overview of the antibacterial spectrum of clindamycin hydrochloride, detailing its in vitro activity against key aerobic and anaerobic pathogens, experimental protocols for susceptibility testing, and the molecular pathways of its action and corresponding resistance mechanisms.

In Vitro Antibacterial Spectrum of Activity

The in vitro activity of clindamycin is commonly quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a population of a specific bacterial species.

Aerobic Bacteria

Clindamycin demonstrates significant activity against a range of Gram-positive aerobic cocci.

Table 1: In Vitro Activity of Clindamycin Against Aerobic Gram-Positive Cocci

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 300 | - | 0.12 | [1] |

| Staphylococcus aureus (methicillin-resistant) | 39 | >32 | >32 | [1] |

| Staphylococcus epidermidis | 100 | - | - | [1] |

| Streptococcus pyogenes | 222 | ≤0.12 | ≤0.12 | [2] |

| Streptococcus pyogenes | 211 | - | - | [3] |

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Anaerobic Bacteria

Clindamycin is particularly valued for its potent activity against a broad spectrum of anaerobic bacteria, which are often implicated in polymicrobial infections.

Table 2: In Vitro Activity of Clindamycin Against Anaerobic Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | - | ≤8.0 | - | [4] |

| Bacteroides fragilis | 507 | - | - | [5] |

| Clostridium perfringens | 313 | - | - | [6] |

| Clostridium perfringens | 106 | - | - | [7] |

| Prevotella melaninogenica | - | - | >256 | [8] |

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are essential for the accurate and reproducible determination of clindamycin's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[9][10][11][12][13]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15][16][17][18][19]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of clindamycin hydrochloride is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted clindamycin is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

MIC Determination: The MIC is read as the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.

Agar (B569324) Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[14][15][20][21]

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of clindamycin hydrochloride. This is achieved by adding the appropriate volume of a stock solution of the antibiotic to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of clindamycin on the agar plate that prevents the growth of the bacterial inoculum.

Disk Diffusion Test (D-Test) for Inducible Resistance

The D-test is a crucial qualitative test to detect inducible clindamycin resistance in staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible in routine testing.[22][23][24][25][26]

Protocol:

-

Inoculum Preparation and Plating: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

-

Disk Placement: An erythromycin (B1671065) (15 µg) disk and a clindamycin (2 µg) disk are placed on the agar surface at a specific distance from each other (typically 15-26 mm, edge to edge).

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Interpretation: A positive D-test is indicated by a flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced the expression of a resistance mechanism that also confers resistance to clindamycin. A circular zone of inhibition around the clindamycin disk indicates a negative result.

Signaling Pathways and Mechanisms

Mechanism of Action

Clindamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

References

- 1. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. karger.com [karger.com]

- 8. academic.oup.com [academic.oup.com]

- 9. goums.ac.ir [goums.ac.ir]

- 10. nicd.ac.za [nicd.ac.za]

- 11. iacld.com [iacld.com]

- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 13. journals.plos.org [journals.plos.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. protocols.io [protocols.io]

- 20. Agar dilution - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]

- 24. scielo.br [scielo.br]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Clindamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is widely utilized in the treatment of a variety of bacterial infections, particularly those caused by anaerobic and Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of clindamycin hydrochloride, with a focus on its mechanism of action and immunomodulatory effects. The information presented herein is intended to support research, drug development, and clinical application of this important therapeutic agent.

Chemical Structure and Identification

Clindamycin is a derivative of lincomycin, a naturally occurring antibiotic. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.

2.1. Chemical Structure

The chemical structure of clindamycin hydrochloride is presented below:

(A 2D chemical structure diagram would be ideally placed here in a formal whitepaper. For this text-based format, a detailed description is provided.)

The molecule consists of a substituted pyrrolidine (B122466) ring linked via an amide bond to a sulfur-containing octopyranoside moiety. The hydrochloride salt is formed at the tertiary amine of the pyrrolidine ring.

2.2. Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | methyl 7-chloro-6,7,8-trideoxy-6-{[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]formamido}-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride |

| CAS Number | 21462-39-5 |

| Molecular Formula | C₁₈H₃₃ClN₂O₅S·HCl |

| Molecular Weight | 461.44 g/mol |

Physicochemical Properties

The physicochemical properties of clindamycin hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| pKa | 7.72[1] |

| Melting Point | 142-147 °C (with decomposition)[2] |

| Solubility | Freely soluble in water, methanol, and dimethylformamide (DMF); Soluble in ethanol; Practically insoluble in acetone.[3] Soluble in dimethyl sulfoxide (B87167) (DMSO).[4] |

| Appearance | White or almost white crystalline powder.[3] |

Mechanism of Action

4.1. Antibacterial Activity

Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5][6] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[6][7] This action prevents the ribosome from moving along the messenger RNA (mRNA), thereby halting the synthesis of essential proteins required for bacterial growth and replication.

Mechanism of Antibacterial Action

4.2. Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial activity, clindamycin exhibits immunomodulatory properties by attenuating the production of pro-inflammatory cytokines.[8] Specifically, it has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and the chemokine CXCL-1.[8][9] The precise upstream mechanism of this inhibition is an area of ongoing research, but it is understood to contribute to the resolution of inflammation in bacterial infections.

Anti-inflammatory Signaling Pathway

Antibacterial Spectrum and Activity

Clindamycin is effective against a broad range of anaerobic and Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clindamycin against various clinically relevant bacterial species.

| Bacterial Species | MIC Range (μg/mL) |

| Staphylococcus aureus | 0.04 - 1.6[4] |

| Staphylococcus epidermidis | 0.1 - 0.2[4] |

| Streptococcus pneumoniae | 0.002 - 0.1[4] |

| Streptococcus pyogenes | ≤ 0.5 (Susceptible) |

| Streptococcus viridans | 0.005 - 0.2[4] |

| Bacteroides fragilis group | 0.25 - 512[10] |

| Clostridium perfringens | ≤ 0.5 (Susceptible) |

| Prevotella melaninogenica | ≤ 0.5 (Susceptible) |

Experimental Protocols

6.1. Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of clindamycin hydrochloride using potentiometric titration.

Materials:

-

Clindamycin hydrochloride

-

Potentiometer with a calibrated pH electrode

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

-

0.15 M potassium chloride (KCl) solution

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[11]

-

Sample Preparation: Prepare a 1 mM solution of clindamycin hydrochloride in deionized water.

-

Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[11]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[11]

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

If the starting pH is not acidic, add 0.1 M HCl to bring the pH to approximately 1.8-2.0.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[2]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the buffer region on the titration curve.

-

-

Replication: Perform the titration at least in triplicate to ensure accuracy and reproducibility.[11]

6.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method for determining the MIC of clindamycin hydrochloride against a specific bacterial isolate.

Materials:

-

Clindamycin hydrochloride stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader or visual inspection aid

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the clindamycin hydrochloride stock solution in the sterile broth medium directly in the wells of the microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test bacterium in a sterile diluent to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for aerobic bacteria, anaerobic conditions for anaerobic bacteria).

-

-

Reading the Results:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance.

-

The MIC is the lowest concentration of clindamycin hydrochloride that completely inhibits the visible growth of the bacterium.[12]

-

Conclusion

Clindamycin hydrochloride remains a clinically significant antibiotic with a well-defined mechanism of action and a broad spectrum of activity against anaerobic and Gram-positive bacteria. Its physicochemical properties are well-characterized, facilitating its formulation and administration. Furthermore, its immunomodulatory effects, particularly the inhibition of pro-inflammatory cytokine production, contribute to its therapeutic efficacy. The experimental protocols provided in this guide offer standardized methods for the further investigation and characterization of this important drug. A continued understanding of its chemical and biological properties is essential for its optimal use in clinical practice and for the development of future antimicrobial strategies.

References

- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 7. Clindamycin - Wikipedia [en.wikipedia.org]

- 8. Clindamycin inhibits nociceptive response by reducing tumor necrosis factor-α and CXCL-1 production and activating opioidergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

An In-depth Technical Guide to Clindamycin Hydrochloride: A Semi-Synthetic Lincosamide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin (B1675468). It is a crucial therapeutic agent for treating a variety of serious bacterial infections, particularly those caused by anaerobic bacteria and gram-positive cocci.[1][2][3] Its efficacy stems from its ability to inhibit bacterial protein synthesis.[4][5] This guide provides a comprehensive technical overview of its mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and key experimental protocols.

Mechanism of Action

Clindamycin exerts a primarily bacteriostatic effect, although it can be bactericidal at higher concentrations.[1][4] The core mechanism involves the inhibition of bacterial protein synthesis. Clindamycin binds exclusively to the 23S RNA of the 50S subunit of the bacterial ribosome.[6][7] This binding action interferes with the translocation step of protein elongation, specifically by blocking the movement of the nascent peptide chain from the A-site to the P-site on the ribosome.[4][8][9] This disruption effectively halts the synthesis of essential proteins, preventing bacterial growth and replication.[4] The binding site for clindamycin overlaps with that of macrolides and streptogramin B, which is the basis for potential cross-resistance.[6][10]

Antimicrobial Spectrum

Clindamycin is effective against a broad range of bacteria, though its spectrum is primarily focused on gram-positive aerobes and a wide variety of anaerobic bacteria. It has no significant activity against enterococci or most gram-negative aerobic bacteria.[11][12]

| Category | Susceptible Organisms |

| Gram-Positive Aerobes | Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae (penicillin-susceptible strains), Streptococcus pyogenes (Group A strep), Streptococcus agalactiae (Group B strep).[11][12] |

| Anaerobic Bacteria | Bacteroides spp. (resistance is increasing in B. fragilis), Fusobacterium spp., Prevotella spp., Clostridium perfringens, Peptostreptococcus spp., Cutibacterium acnes.[1][11] |

| Other Organisms | Has shown activity against some protozoa such as Toxoplasma gondii, Plasmodium falciparum, and Babesia spp.[11][13] |

Note: Susceptibility patterns can vary geographically. Local antibiograms should be consulted for optimal clinical decision-making.

Pharmacokinetics

Clindamycin hydrochloride is administered orally and is rapidly absorbed from the gastrointestinal tract.[14][15] Food does not significantly impact its bioavailability.[6] The phosphate (B84403) salt is used for parenteral (intravenous or intramuscular) administration.[16][17]

| Parameter | Value (Oral Administration) |

| Bioavailability | ~90% (virtually complete absorption).[6][14] |

| Time to Peak Serum Concentration (Tmax) | Approximately 45-60 minutes.[3][6][14] |

| Peak Serum Concentration (Cmax) | An average of 2.50 mcg/mL after a 150 mg oral dose.[6][14] |

| Distribution | Widely distributed in body fluids and tissues, including bone.[6][18] Does not achieve significant levels in cerebrospinal fluid, even with inflamed meninges.[6][15] |

| Metabolism | Predominantly metabolized in the liver by the Cytochrome P450 enzyme CYP3A4, with minor contribution from CYP3A5.[2][6] Major metabolites are clindamycin sulfoxide (B87167) and N-desmethylclindamycin.[6][14] |

| Biological Half-Life (t½) | Young Adults: ~2.4 - 3.2 hours.[6][14][15] Elderly (61-79 years): ~4.0 hours.[6][14][19] Children: ~2.5 hours.[2] |

| Excretion | Approximately 10% of bioactivity is excreted in the urine and 3.6% in the feces. The remainder is excreted as inactive metabolites.[6][14][15] Hemodialysis and peritoneal dialysis are not effective at removing the drug.[6] |

Mechanisms of Resistance

Bacterial resistance to clindamycin is a significant clinical concern and occurs primarily through three mechanisms.[20]

-

Target-Site Modification : This is the most common mechanism.[6] It involves alterations to the clindamycin binding site on the 23S rRNA. This is often mediated by plasmid-borne erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes.[21][22] These enzymes add methyl groups to the ribosome, reducing the binding affinity of clindamycin, macrolides, and streptogramin B antibiotics (MLSB resistance).[21][23] This resistance can be either constitutive (cMLSB), where the bacteria is always resistant, or inducible (iMLSB), where resistance is expressed only in the presence of an inducing agent like erythromycin (B1671065).[21][22]

-

Active Efflux : This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[5] In staphylococci, this is often mediated by the msr(A) gene, which confers resistance to macrolides and streptogramin B but not typically to clindamycin itself (MSB phenotype).[22][24]

-

Drug Inactivation : A less common mechanism involves enzymatic inactivation of clindamycin by lincosamide nucleotidyltransferases (Lin enzymes), which modify the drug's chemical structure so it can no longer bind to the ribosome.[20][23]

Experimental Protocols

The D-test is a standard disk diffusion method used in clinical microbiology labs to detect inducible MLSB (iMLSB) resistance in staphylococci that appear erythromycin-resistant but clindamycin-susceptible in initial tests.[18]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test isolate.

-

Plating: Using a sterile swab, streak the inoculum evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.

-

Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air.

-

Interpretation:

-

Negative Result (No Inducible Resistance): The zone of inhibition around the clindamycin disk is circular. The isolate is considered truly susceptible to clindamycin.

-

Positive Result (Inducible Resistance): The zone of inhibition around the clindamycin disk is flattened on the side adjacent to the erythromycin disk, creating a "D" shape.[18][22] This indicates that erythromycin induced the production of a methylase that conferred resistance to clindamycin. Such strains should be reported as resistant to clindamycin, as treatment may fail in vivo.[18][21]

-

Pharmacokinetic parameters are typically determined through clinical studies involving healthy adult volunteers.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=24) after obtaining informed consent.[6][14] Ensure subjects meet inclusion criteria (e.g., normal hepatic and renal function).[6]

-

Drug Administration: Administer a single oral dose of clindamycin hydrochloride (e.g., 150 mg capsule) to fasting subjects.[14]

-

Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 15, 30, 45, 60 minutes, and 2, 3, 4, 6, 8, 12 hours post-dose).

-

Sample Processing: Separate serum from blood samples and store frozen until analysis.

-

Bioanalysis: Determine the concentration of clindamycin in serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to plot serum concentration versus time for each subject. Calculate key parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).[6]

Synthesis Process Overview

Clindamycin is a semi-synthetic antibiotic produced via a chemical modification of its parent compound, lincomycin. The synthesis of clindamycin hydrochloride from lincomycin hydrochloride generally involves a multi-step process.

-

Chlorination: The primary step is the selective chlorination of the 7-hydroxyl group of lincomycin. This is typically achieved using a Vilsmeier reagent, which can be generated from reagents like solid phosgene (B1210022) or thionyl chloride in a solvent such as chloroform (B151607) or dichloromethane (B109758) with a catalyst like dimethylformamide (DMF).[25] This step substitutes the 7(R)-hydroxyl group with a 7(S)-chloro group, which is crucial for the enhanced antibacterial activity of clindamycin.[7][15]

-

Hydrolysis and Extraction: The reaction mixture containing the crude clindamycin product is then hydrolyzed, often using an aqueous solution of sodium hydroxide.[25][26] This step helps to remove impurities and byproducts. The resulting clindamycin free base is then extracted from the aqueous phase using an organic solvent.

-

Salt Formation and Crystallization: The purified clindamycin free base is dissolved in a solvent system (e.g., acetone). Hydrochloric acid is then added to form the clindamycin hydrochloride salt.[25][26] The product is then crystallized, often with controlled cooling, to yield the wet product.[26]

-

Drying: The crystallized clindamycin hydrochloride is filtered and dried under vacuum to obtain the final, stable antibiotic powder.[26]

This guide provides a foundational understanding of clindamycin hydrochloride for professionals in the field. Further detailed investigation into specific clinical trials and advanced analytical methods is recommended for specialized applications.

References

- 1. Clindamycin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Properties, pharmacological effects and clinical applications of clindamycin hydrochloride_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 9. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]

- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. drugs.com [drugs.com]

- 13. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pfizermedical.com [pfizermedical.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. drugs.com [drugs.com]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 23. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]

- 24. Inducible Clindamycin Resistance and Molecular Epidemiologic Trends of Pediatric Community-Acquired Methicillin-Resistant Staphylococcus aureus in Dallas, Texas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]

- 26. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

The Pharmacokinetic and Pharmacodynamic Profile of Clindamycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of clindamycin (B1669177) hydrochloride, a lincosamide antibiotic. The information is curated to support research, scientific inquiry, and drug development efforts by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes.

Pharmacokinetics

Clindamycin hydrochloride is rapidly absorbed and widely distributed throughout the body following oral administration. Its metabolism is primarily hepatic, with excretion occurring through both renal and fecal routes.

Absorption

Oral absorption of clindamycin hydrochloride is nearly complete, with approximately 90% of the administered dose being bioavailable.[1][2] Peak serum concentrations are typically achieved within 45 to 60 minutes after oral ingestion.[1][3] The presence of food does not significantly impact the extent of absorption, although it may slightly delay the time to reach peak concentration.[1][2]

Distribution

Clindamycin is extensively distributed into various body fluids and tissues, including bone, but does not readily cross the blood-brain barrier to enter the cerebrospinal fluid in significant amounts.[4][5] It is known to be concentrated in phagocytic cells.[6] The volume of distribution has been estimated to be between 43 and 74 liters.[4] Protein binding of clindamycin is concentration-dependent and ranges from 60% to 94%, primarily to alpha-1-acid glycoprotein.[4]

Metabolism

The liver is the primary site of clindamycin metabolism.[3][4] The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for its metabolism, with a minor contribution from CYP3A5.[3][4][5] The main metabolic pathways involve N-demethylation and S-oxidation, leading to the formation of clindamycin sulfoxide (B87167) (the major metabolite) and N-desmethylclindamycin (a minor, active metabolite).[3][4][7]

Excretion

Clindamycin and its metabolites are eliminated from the body through both urine and feces.[2][4] Approximately 10% of the bioactive drug is excreted in the urine, and about 3.6% is found in the feces.[4][5] The remainder is excreted as inactive metabolites. The elimination half-life of clindamycin is approximately 2.4 to 3 hours in adults and around 2.5 hours in children.[3][4] This half-life may be slightly prolonged in individuals with severe renal or hepatic impairment.[2][3] However, dose adjustments are generally not considered necessary for patients with renal failure as hemodialysis and peritoneal dialysis are not effective at removing clindamycin from the serum.[2][8]

Table 1: Summary of Pharmacokinetic Parameters of Clindamycin Hydrochloride

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability | ~90% | [1][2] |

| Time to Peak Concentration (Tmax) - Oral | 45 - 60 minutes | [1][3] |

| Effect of Food | Not significant on extent of absorption | [1][2] |

| Distribution | ||

| Protein Binding | 60 - 94% (concentration-dependent) | [4] |

| Volume of Distribution (Vd) | 43 - 74 L | [4] |

| CNS Penetration | Poor | [4][5] |

| Metabolism | ||

| Primary Site | Liver | [3][4] |

| Primary Metabolizing Enzyme | CYP3A4 | [3][4][5] |

| Major Metabolites | Clindamycin sulfoxide, N-desmethylclindamycin | [3][4][7] |

| Excretion | ||

| Elimination Half-life (t½) - Adults | 2.4 - 3 hours | [3][4] |

| Elimination Half-life (t½) - Children | ~2.5 hours | [3][4] |

| Route of Excretion | Urine (~10% bioactive), Feces (~3.6% bioactive) | [4][5] |

Pharmacodynamics

Clindamycin exhibits its antimicrobial effect by inhibiting bacterial protein synthesis. Its activity is primarily bacteriostatic, but it can be bactericidal at higher concentrations against highly susceptible organisms.[9]

Mechanism of Action

Clindamycin binds to the 23S RNA of the 50S subunit of the bacterial ribosome.[4][9] This binding interferes with the translocation step of protein synthesis, effectively halting the elongation of the peptide chain.[9][10] By inhibiting protein production, clindamycin prevents bacterial growth and replication.

Spectrum of Activity

Clindamycin is effective against a range of Gram-positive aerobic bacteria and both Gram-positive and Gram-negative anaerobic bacteria.[4] Susceptible organisms include staphylococci, streptococci, and pneumococci.[4] It is particularly useful for treating infections caused by anaerobic bacteria such as Bacteroides fragilis.[9]

Post-Antibiotic Effect (PAE)

Clindamycin exhibits a post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration in the serum falls below the minimum inhibitory concentration (MIC).[11][12] The duration of the PAE is dependent on both the concentration of clindamycin and the duration of exposure.[11][13] For Staphylococcus aureus, the PAE can range from 0.4 to 3.9 hours.[11]

Resistance Mechanisms

Bacterial resistance to clindamycin can develop through several mechanisms:

-

Target Site Modification: This is the most common mechanism and often involves the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylase) genes.[14][15] This modification reduces the binding affinity of clindamycin to its target. This can result in cross-resistance to macrolides and streptogramin B antibiotics (the MLSB phenotype), which can be either constitutive (cMLSB) or inducible (iMLSB).[14][15]

-

Antibiotic Efflux: Some bacteria possess efflux pumps, encoded by genes such as msr(A), that actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target.[16]

-

Antibiotic Inactivation: A less common mechanism involves enzymatic inactivation of the drug.[17]

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters of clindamycin relies on various laboratory techniques. Below are generalized methodologies based on cited studies.

Pharmacokinetic Analysis

Objective: To determine the concentration-time profile of clindamycin in plasma.

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.[18]

-

Plasma Separation: Whole blood is centrifuged to separate the plasma.

-

Sample Preparation: Plasma samples are typically prepared for analysis through protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate clindamycin and remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate clindamycin from other components in the sample.

-

Detection: A UV detector is used to quantify the amount of clindamycin eluting from the column. The absorbance is measured at a specific wavelength.

-

Data Analysis: The concentration of clindamycin in each sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are then calculated from the resulting concentration-time data using non-compartmental methods.[19]

Methodology: In Vivo Microdialysis for Unbound Drug Concentration

-

Probe Insertion: A microdialysis probe is inserted into a peripheral vein of the subject.

-

Perfusion: The probe is perfused with a physiological solution at a constant, low flow rate.

-

Analyte Diffusion: Clindamycin in the blood diffuses across the semipermeable membrane of the probe and into the perfusate (dialysate).

-

Sample Collection: The dialysate is collected at specific time intervals.

-

Analysis: The concentration of unbound clindamycin in the dialysate is measured using a sensitive analytical method like HPLC-UV.[20]

-

Data Analysis: The unbound concentration-time profile is used to determine pharmacokinetic parameters of the pharmacologically active fraction of the drug.

Pharmacodynamic Analysis

Objective: To assess the susceptibility of bacteria to clindamycin and characterize resistance mechanisms.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilutions: A series of twofold dilutions of clindamycin are prepared in a multi-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time, atmospheric conditions).

-

Determination of MIC: The MIC is the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.

Methodology: D-Zone Test for Inducible Clindamycin Resistance

-

Inoculation: A Mueller-Hinton agar (B569324) plate is inoculated with a standardized suspension of the test organism (e.g., Staphylococcus aureus).

-

Disk Placement: An erythromycin (B1671065) disk and a clindamycin disk are placed on the agar surface at a specific distance from each other (typically 15-20 mm).[21]

-

Incubation: The plate is incubated overnight.

-

Interpretation: If the bacterium is inducibly resistant to clindamycin, the zone of inhibition around the clindamycin disk will be flattened on the side adjacent to the erythromycin disk, creating a "D" shape.[22] This indicates that erythromycin has induced the expression of a resistance gene that also confers resistance to clindamycin.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of clindamycin.

Caption: Key mechanisms of bacterial resistance to clindamycin.

References

- 1. droracle.ai [droracle.ai]

- 2. Cleocin (Clindamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. journals.asm.org [journals.asm.org]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Variation in postantibiotic effect of clindamycin against clinical isolates of Staphylococcus aureus and implications for dosing of patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 16. journals.asm.org [journals.asm.org]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]

- 18. Bioavailability and selected pharmacokinetic parameters of clindamycin hydrochloride after administration of a new 600 mg tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 20. Protein binding of clindamycin in vivo by means of intravascular microdialysis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clindamycin - Wikipedia [en.wikipedia.org]

- 22. Clindamycin | Johns Hopkins ABX Guide [hopkinsguides.com]

The Dichotomy of Clindamycin: A Technical Guide to its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, holds a unique position in the antimicrobial armamentarium due to its dual-action capability: it can act as both a bacteriostatic and a bactericidal agent. This technical guide provides an in-depth exploration of the mechanisms underpinning these effects, the factors that govern the switch between them, and the experimental methodologies used for their characterization. By presenting quantitative data in a structured format and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of clindamycin's multifaceted interactions with bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically interferes with the translocation step of polypeptide synthesis, effectively halting the elongation of the peptide chain. The precise interaction involves the peptidyl transferase center (PTC) of the ribosome, preventing the proper positioning of aminoacyl-tRNAs and inhibiting the formation of peptide bonds. This disruption of protein synthesis is the primary mechanism through which clindamycin suppresses bacterial growth and, under certain conditions, leads to cell death.

Factors Influencing Bacteriostatic vs. Bactericidal Activity

The determination of whether clindamycin acts as a bacteriostatic or bactericidal agent is not intrinsic to the drug itself but is rather a complex interplay of several factors:

-

Concentration of the Antibiotic: At lower concentrations, typically around the Minimum Inhibitory Concentration (MIC), clindamycin is generally bacteriostatic, meaning it inhibits bacterial growth without directly killing the organisms. At higher concentrations, often multiples of the MIC, it can exhibit bactericidal activity against susceptible bacteria.

-

Bacterial Species and Strain: Different bacterial species and even different strains within the same species exhibit varying susceptibility to clindamycin. Some organisms may only be inhibited (bacteriostatic effect), while others are killed (bactericidal effect) at achievable drug concentrations.

-

Inoculum Size: The number of bacteria present at the site of infection can influence the effectiveness of clindamycin. A higher bacterial load may require higher concentrations of the drug to achieve a bactericidal effect.

-

Growth Phase of Bacteria: The antimicrobial activity of clindamycin is most pronounced against actively dividing bacteria. Bacteria in a stationary or slow-growing phase may be less susceptible to its bactericidal effects.

-

Host Immune System: In vivo, the host's immune system plays a crucial role in clearing bacteria. A bacteriostatic effect may be sufficient for the immune system to eradicate the infection, whereas in immunocompromised individuals, a bactericidal agent may be necessary.

Quantitative Data: MIC and MBC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is often used to classify an antibiotic's activity; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 1: Clindamycin MIC and MBC Values for Key Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.06 - 0.12 | 0.12 - 0.25 | 0.2 - 32 | Varies | [1] |

| Staphylococcus aureus (MRSA) | 0.06 - 0.12 | >32 | >32 | >1 | [2] |

| Streptococcus pneumoniae | 0.03 - 0.06 | 0.06 - >32 | Not widely reported | - | [3] |

| Bacteroides fragilis | 0.25 - 1.0 | 2.0 - >128 | Varies | Varies | [4] |

| Clostridium perfringens | 0.06 - 0.125 | 0.125 - 0.5 | 0.07 | ~1 |

Note: MIC and MBC values can vary significantly between studies and geographical locations due to differences in testing methodologies and local resistance patterns.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

1. Broth Macrodilution Method (for Anaerobes like Clostridium perfringens):

-

Media and Reagents: Thioglycolate broth supplemented with hemin (B1673052) and vitamin K1, clindamycin stock solution, bacterial inoculum suspension (adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes).

-

Procedure:

-

Prepare serial twofold dilutions of clindamycin in supplemented thioglycolate broth in a series of sterile test tubes.

-

Inoculate each tube with the standardized bacterial suspension. Include a growth control tube (no antibiotic) and a sterility control tube (no bacteria).

-

Incubate the tubes under anaerobic conditions at 37°C for 48 hours.

-

The MIC is the lowest concentration of clindamycin in which there is no visible turbidity.

-

To determine the MBC, subculture a fixed volume (e.g., 100 µL) from each clear tube onto an appropriate agar (B569324) medium (e.g., Brucella agar with 5% laked sheep blood).

-

Incubate the agar plates anaerobically at 37°C for 48-72 hours.

-

The MBC is the lowest concentration of clindamycin that results in a ≥99.9% reduction in the initial inoculum count.

-

2. Agar Dilution Method (for Staphylococcus aureus and Streptococcus pneumoniae):

-

Media and Reagents: Mueller-Hinton agar (supplemented with 5% sheep blood for S. pneumoniae), clindamycin stock solution, bacterial inoculum suspension (adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 10^4 CFU per spot on the agar plate).

-

Procedure:

-

Prepare a series of agar plates containing serial twofold dilutions of clindamycin.

-

Spot-inoculate the surface of each plate with the standardized bacterial suspension using a multipoint inoculator. Include a growth control plate (no antibiotic).

-

Incubate the plates at 35°C for 18-24 hours (in a CO2-enriched atmosphere for S. pneumoniae).

-

The MIC is the lowest concentration of clindamycin that completely inhibits visible growth.

-

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

-

Media and Reagents: Cation-adjusted Mueller-Hinton broth (or other suitable broth), clindamycin stock solution, logarithmic-phase bacterial culture (adjusted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL).

-

Procedure:

-

Prepare flasks or tubes containing broth with various concentrations of clindamycin (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask (no antibiotic).

-

Inoculate each flask with the standardized logarithmic-phase bacterial culture.

-

Incubate all flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate a specific volume of each dilution onto appropriate agar plates.

-

Incubate the plates, and then count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each clindamycin concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

-

Conclusion

Clindamycin's activity is a nuanced interplay between its inherent mechanism of action and a host of environmental and biological factors. While its primary effect is the bacteriostatic inhibition of protein synthesis, under favorable conditions of concentration and bacterial susceptibility, it can achieve bactericidal killing. A thorough understanding of these dynamics, supported by robust experimental data, is paramount for the rational design of dosing regimens and the development of new therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this versatile antibiotic.

References

- 1. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Activity of Clindamycin Hydrochloride Against Gram-Positive Cocci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of clindamycin (B1669177) hydrochloride against clinically significant Gram-positive cocci. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms.

Mechanism of Action

Clindamycin, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3] At higher concentrations, it can be bactericidal.[2][3][4] The primary target for clindamycin is the 50S subunit of the bacterial ribosome.[1][2][4] By binding to the 23S ribosomal RNA (rRNA) of this subunit, clindamycin interferes with the translocation step of protein elongation, effectively halting the synthesis of essential proteins required for bacterial growth and replication.[1][2]

References

Methodological & Application

Application Notes: Efficacy of Clindamycin Hydrochloride in a Murine Thigh Infection Model

References

- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 2. criver.com [criver.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Activities of clindamycin, daptomycin, doxycycline, linezolid, trimethoprim-sulfamethoxazole, and vancomycin against community-associated methicillin-resistant Staphylococcus aureus with inducible clindamycin resistance in murine thigh infection and in vitro pharmacodynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. noblelifesci.com [noblelifesci.com]

- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imquestbio.com [imquestbio.com]

Protocol for Clindamycin Hydrochloride Susceptibility Testing: Application Notes for Researchers

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic with a spectrum of activity primarily against Gram-positive aerobes and both Gram-positive and Gram-negative anaerobes. It is a critical therapeutic option for various infections, including those of the skin and soft tissues, as well as respiratory tract and intra-abdominal infections. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use and mitigating the development of resistance. This document provides detailed protocols for Clindamycin hydrochloride susceptibility testing based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for researchers, scientists, and drug development professionals.

Mechanisms of Action and Resistance

Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translocation step. Resistance to clindamycin can occur through several mechanisms, with the most clinically significant being target-site modification mediated by erm (erythromycin ribosome methylase) genes. These genes encode methyltransferases that dimethylate an adenine (B156593) residue in the 23S rRNA, reducing the binding affinity of macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics (MLSB phenotype).

Resistance conferred by erm genes can be either constitutive (cMLSB), where the methylase is continuously produced, or inducible (iMLSB). In the iMLSB phenotype, the erm gene is present but its expression is induced by the presence of a macrolide, such as erythromycin (B1671065). Standard susceptibility tests may fail to detect iMLSB resistance, potentially leading to therapeutic failure if clindamycin is used. Therefore, a specific test to detect inducible resistance is crucial. Another mechanism of resistance involves an efflux pump encoded by the msrA gene, which confers resistance to macrolides and streptogramin B but not to clindamycin (MS phenotype).

Quantitative Data Summary

The following tables summarize the interpretive criteria for Clindamycin susceptibility testing as provided by CLSI and EUCAST. It is crucial to consult the latest versions of these documents for the most current information.

CLSI Interpretive Criteria for Clindamycin

Table 1: CLSI MIC and Disk Diffusion Interpretive Criteria for Clindamycin (M100, 34th Ed.) [1]

| Organism Group | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus spp. | MIC (µg/mL) | - | ≤0.5 | 1-2 | ≥4 |

| Disk Diffusion (mm) | 2 µg | ≥21 | 15-20 | ≤14 | |

| Streptococcus spp. | MIC (µg/mL) | - | ≤0.25 | 0.5 | ≥1 |

| Disk Diffusion (mm) | 2 µg | ≥19 | 16-18 | ≤15 |

EUCAST Interpretive Criteria for Clindamycin

Table 2: EUCAST MIC and Disk Diffusion Interpretive Criteria for Clindamycin (v. 14.0) [2]

| Organism Group | Method | Disk Content | Susceptible (S) | Resistant (R) |

| Staphylococcus spp. | MIC (µg/mL) | - | ≤0.25 | >0.5 |

| Disk Diffusion (mm) | 2 µg | ≥22 | <19 | |

| Streptococcus groups A, B, C, and G | MIC (µg/mL) | - | ≤0.5 | >0.5 |

| Disk Diffusion (mm) | 2 µg | ≥19 | <19 | |

| Streptococcus pneumoniae | MIC (µg/mL) | - | ≤0.5 | >0.5 |

| Disk Diffusion (mm) | 2 µg | ≥19 | <19 |

Experimental Protocols

Broth Microdilution Method (Based on CLSI M07)[3][4][5][6][7]

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

4.1.1. Materials

-

Clindamycin hydrochloride analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

4.1.2. Protocol

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Clindamycin hydrochloride of known concentration in a suitable solvent as recommended by the manufacturer.

-

Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the clindamycin stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL per well.

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Agar Dilution Method (Based on CLSI M11 for Anaerobes)[8][9][10][11]

The agar dilution method is another technique for MIC determination and is the reference method for anaerobic bacteria.

4.2.1. Materials

-

Clindamycin hydrochloride analytical standard

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator capable of delivering a defined volume

-

Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber)

4.2.2. Protocol

-

Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of agar plates each containing a specific concentration of clindamycin. This is achieved by adding the appropriate volume of a stock clindamycin solution to molten and cooled (45-50°C) agar before pouring the plates. Include a growth control plate without any antibiotic.

-

Inoculum Preparation: Prepare an inoculum as described for the broth microdilution method (Section 4.1.2, step 3).

-

Inoculation: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension (final inoculum of approximately 10⁴ CFU per spot). Multiple isolates can be tested on a single plate.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 20-24 hours (or 48 hours for anaerobes in an anaerobic environment).

-

Reading Results: The MIC is the lowest concentration of clindamycin that prevents the growth of more than one colony or a faint haze.

Disk Diffusion Method (D-test for Inducible Resistance)

The disk diffusion test, specifically the D-test, is essential for detecting inducible clindamycin resistance in staphylococci and streptococci.

4.3.1. Materials

-

Mueller-Hinton Agar (MHA) plates

-

Clindamycin disks (2 µg)

-

Erythromycin disks (15 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35 ± 2°C)

4.3.2. Protocol

-

Inoculum Preparation: Prepare an inoculum as described in Section 4.1.2, step 3.

-

Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm for staphylococci and 12-20 mm for streptococci.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours (20-24 hours for S. pneumoniae in a CO₂-enriched atmosphere).

-

Reading Results:

-

Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk adjacent to the erythromycin disk, creating a "D" shape, indicates inducible clindamycin resistance. Such isolates should be reported as resistant to clindamycin.

-

Negative D-test: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.

-

Quality Control

Routine quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results. QC should be performed with each new batch of media or reagents and on a regular basis as defined by the laboratory's quality assurance program.

Table 3: Quality Control Ranges for Clindamycin

| QC Strain | Method | CLSI QC Range (M100, 34th Ed.)[1] | EUCAST QC Range (v. 14.0)[3][4] |

| Staphylococcus aureus ATCC® 29213™ | MIC (µg/mL) | 0.06 - 0.25 | 0.06 - 0.25 |

| Disk Diffusion (mm) | 24 - 30 | 23 - 29 | |

| Enterococcus faecalis ATCC® 29212™ | MIC (µg/mL) | 4 - 16 | 4 - 16 |

Visualizations

Experimental Workflow for Clindamycin Susceptibility Testing

Caption: Experimental workflow for Clindamycin susceptibility testing.

Signaling Pathway of Inducible Clindamycin Resistance (ermC)

Caption: Translational attenuation model of ermC-mediated inducible clindamycin resistance.[5][6][7][8]

References

- 1. darvashco.com [darvashco.com]

- 2. scribd.com [scribd.com]

- 3. szu.gov.cz [szu.gov.cz]

- 4. nicd.ac.za [nicd.ac.za]

- 5. Translational attenuation of ermC: a deletion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with Clindamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and mechanisms of action of clindamycin (B1669177) hydrochloride for animal research. The information is intended to guide researchers in designing and executing studies involving this antibiotic.

Quantitative Data Summary

The following tables summarize the reported dosages of clindamycin hydrochloride used in various animal models. These values are intended as a guide, and the optimal dose for a specific study should be determined empirically.

Table 1: Clindamycin Hydrochloride Dosage in Rodent Models

| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |

| Mouse | Endotoxic Shock Model | Intraperitoneal (IP) | 160 - 600 mg/kg | Single dose | [1] |

| Rat | General Toxicity | Oral (PO) | 30 - 600 mg/kg/day | Up to 1 year | [2] |

| Rat | General Toxicity | Subcutaneous (SC) | ~2618 mg/kg (LD50) | Single dose | [3] |

Table 2: Clindamycin Hydrochloride Dosage in Non-Rodent Models

| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |

| Dog | General Toxicity | Oral (PO) | 30 - 600 mg/kg/day | Up to 1 year | [2] |

| Dog | Dental/Skin Infections | Oral (PO) | 5.5 - 33 mg/kg every 12h | Up to 28 days | [4] |

| Dog | Osteomyelitis | Oral (PO) | 11 - 33 mg/kg every 12h | Minimum 28 days | [4] |

| Cat | Dental/Skin Infections | Oral (PO) | 11 - 33 mg/kg every 24h | Up to 14 days | [4] |

| Cat | Sepsis | Intravenous (IV) | 10 - 15 mg/kg every 12h | As needed | |

| Cat | Toxoplasmosis | Oral (PO) / IV | 10 - 15 mg/kg every 12h | As needed |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[5]

References

- 1. Pretreatment of Mice with Clindamycin Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleocin (clindamycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clindamycin for Dogs and Cats [webmd.com]

- 5. Clindamycin Hydrochloride (Clindadrops, Antirobe, Cleosin) - Veterinary Partner - VIN [veterinarypartner.vin.com]

Application of Clindamycin Hydrochloride in Cell Culture Contamination

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) hydrochloride is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.[1][2] This mechanism of action makes it an effective agent against a range of Gram-positive and anaerobic bacteria, which are common contaminants in cell culture.[3][4] Furthermore, recent studies have highlighted its potential role in modulating cellular inflammatory and apoptotic pathways. This document provides detailed application notes and protocols for the use of Clindamycin hydrochloride in controlling and eliminating bacterial and mycoplasma contamination in cell cultures, as well as an overview of its effects on eukaryotic cells.

Mechanism of Action

Clindamycin hydrochloride exerts its antimicrobial effect by reversibly binding to the 23S rRNA component of the 50S ribosomal subunit in bacteria.[5][6] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the peptide chain and halting protein synthesis.[7] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2]

Spectrum of Activity

Clindamycin hydrochloride is effective against a variety of common cell culture contaminants, including:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus species.[4]

-

Anaerobic bacteria: Bacteroides species, Clostridium species (excluding C. difficile).[4]

-

Mycoplasma species: While not its primary indication, clindamycin has shown efficacy in eliminating Mycoplasma contamination, particularly in combination with other antibiotics.[1]

It is important to note that Clindamycin is generally not effective against most Gram-negative aerobic bacteria.[4]

Data Presentation

Table 1: Solubility of Clindamycin Hydrochloride

| Solvent | Solubility | Reference |

| Water | Freely soluble | [8] |

| Ethanol | Soluble | [8] |

| Methanol | Soluble | [8] |

| Dimethylformamide (DMF) | Soluble | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [8] |

Table 2: Cytotoxicity of Clindamycin Hydrochloride on Eukaryotic Cells

| Cell Type | Metric | Concentration | Effect | Reference |

| Primary Human Osteoblasts | LDH release | 400 µg/mL | 10-25% cytotoxicity | [9] |

| Primary Human Osteoblasts | Lactate Production | 25-400 µg/mL | Increased (indicating mitochondrial impairment) | [9] |

| Mammalian Mitochondria | Protein Synthesis IC50 | >400 µM | Little to no effect | [1] |

| Vero Cells | Cytotoxicity | Increasing concentrations | Dose-dependent cytotoxic effect | [10] |

Experimental Protocols

Protocol 1: Preparation of Clindamycin Hydrochloride Stock Solution

-

Materials:

-

Clindamycin hydrochloride powder

-

Sterile, deionized, and pyrogen-free water or cell culture grade DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile cryovials for aliquoting

-

-

Procedure:

-

Aseptically weigh the desired amount of Clindamycin hydrochloride powder in a sterile weighing boat inside a laminar flow hood.

-

Dissolve the powder in a suitable volume of sterile water or DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Clindamycin hydrochloride is freely soluble in water.[8]

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.

-

Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Elimination of Mycoplasma Contamination

This protocol is a general guideline and may require optimization based on the cell line and the severity of the contamination.

-

Materials:

-

Mycoplasma-contaminated cell culture

-

Complete cell culture medium

-

Clindamycin hydrochloride stock solution (10 mg/mL)

-

Sterile culture flasks or plates

-

Mycoplasma detection kit

-

-

Procedure:

-

Isolate the contaminated cell culture from other cultures to prevent cross-contamination.

-

Thaw a fresh vial of the contaminated cell line if available, as treatment is more effective on early-passage and healthy cells.

-

Seed the cells at a moderate density in a new culture flask.

-

Add Clindamycin hydrochloride to the culture medium at a final concentration of 10 µg/mL. This is a starting concentration and may need to be adjusted.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

-

Change the medium containing Clindamycin hydrochloride every 2-3 days for a total treatment period of 14 days.

-

During the treatment, closely monitor the cells for any signs of cytotoxicity, such as changes in morphology or reduced proliferation. If significant cytotoxicity is observed, reduce the concentration of Clindamycin hydrochloride.

-

After the 14-day treatment period, culture the cells for at least two passages (approximately 1 week) in antibiotic-free medium.

-

Test the culture for the presence of mycoplasma using a reliable detection method (e.g., PCR-based assay or a culture-based method).

-

If the culture tests negative, it is considered decontaminated. It is advisable to perform a second test after another week of culture in antibiotic-free medium to confirm the elimination.

-

If the culture remains positive, a second round of treatment with a higher concentration of Clindamycin hydrochloride or in combination with another anti-mycoplasma agent may be necessary.

-

Protocol 3: Prophylactic Use of Clindamycin Hydrochloride

For routine prevention of bacterial contamination, Clindamycin hydrochloride can be added to the cell culture medium at a lower concentration.

-

Procedure:

-

Prepare the complete cell culture medium as usual.

-

Add Clindamycin hydrochloride stock solution to the medium to a final concentration of 0.1-1.0 µg/mL.

-

Use this medium for routine cell culture.

-

It is recommended to periodically culture the cells in antibiotic-free medium to unmask any low-level, resistant contamination.

-

Mandatory Visualizations

Signaling Pathways

References